Cas no 893638-34-1 (4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid)
4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid
- 5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
- 4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
- AM807125
- DTXSID50629700
- SY045168
- 893638-34-1
- AKOS003673447
- 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylicacid
- MFCD08701217
- DB-185485
- 5,6-Dihydro-4h-cyclopent[d]isoxazole-3-carboxylic acid
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- MDL: MFCD08701217
- Inchi: 1S/C7H7NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h1-3H2,(H,9,10)
- InChI Key: DCFBJOQPEAXQKB-UHFFFAOYSA-N
- SMILES: O1C2=C(C(C(=O)O)=N1)CCC2
Computed Properties
- Exact Mass: 153.042593085g/mol
- Monoisotopic Mass: 153.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.430
4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A279000129-250mg |
5,6-Dihydro-4h-cyclopent[d]isoxazole-3-carboxylic acid |
893638-34-1 | 95% | 250mg |
$680.00 | 2023-08-31 | |
| Alichem | A279000129-500mg |
5,6-Dihydro-4h-cyclopent[d]isoxazole-3-carboxylic acid |
893638-34-1 | 95% | 500mg |
$980.00 | 2023-08-31 | |
| Alichem | A279000129-1g |
5,6-Dihydro-4h-cyclopent[d]isoxazole-3-carboxylic acid |
893638-34-1 | 95% | 1g |
$1685.00 | 2023-08-31 | |
| Chemenu | CM191412-1g |
5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid |
893638-34-1 | 95% | 1g |
$830 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531807-100mg |
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid |
893638-34-1 | 98% | 100mg |
¥5574.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531807-250mg |
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid |
893638-34-1 | 98% | 250mg |
¥7793.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531807-500mg |
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid |
893638-34-1 | 98% | 500mg |
¥9582.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531807-1g |
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid |
893638-34-1 | 98% | 1g |
¥12970.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531807-5g |
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid |
893638-34-1 | 98% | 5g |
¥38038.00 | 2024-04-26 | |
| Ambeed | A424616-5g |
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid |
893638-34-1 | 95% | 5g |
$4068.0 | 2025-04-15 |
4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid Suppliers
4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Recent Advances in the Study of 4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid (CAS: 893638-34-1): A Comprehensive Research Brief
The compound 4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid (CAS: 893638-34-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold, characterized by its fused cyclopentane and oxazole rings, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have focused on its potential as a building block for novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid derivatives, demonstrating improved yield and purity through a novel catalytic cyclization approach. The research team utilized palladium-catalyzed intramolecular cyclization of precursor alkynes, achieving up to 92% yield under optimized conditions. This methodological advancement addresses previous challenges in the large-scale synthesis of this compound, facilitating its broader application in medicinal chemistry programs.
In the context of biological activity, recent in vitro studies have revealed that certain derivatives of 893638-34-1 exhibit potent inhibitory effects against COX-2 enzymes, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the carboxylic acid moiety plays a crucial role in binding to the active site of inflammatory mediators. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), position this scaffold as a potential lead structure for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity profiles.
Emerging research has also investigated the anticancer potential of 4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid derivatives. A 2024 preclinical study demonstrated that specific structural modifications to the core scaffold resulted in compounds showing selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) while exhibiting minimal effects on normal mammary epithelial cells. Mechanistic studies indicated that these derivatives induce apoptosis through the mitochondrial pathway and exhibit anti-angiogenic properties in chick chorioallantoic membrane assays.
The pharmacokinetic properties of 893638-34-1 derivatives have been the subject of recent optimization efforts. A research group at the University of California, San Francisco reported in 2024 that ester prodrug modifications significantly improved oral bioavailability of lead compounds while maintaining their therapeutic efficacy in animal models of rheumatoid arthritis. These findings address previous limitations in drug delivery and represent an important step toward clinical translation of this chemical class.
Looking forward, the unique structural features of 4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylic acid continue to inspire innovative research directions. Current investigations are exploring its potential as a fragment in PROTAC (proteolysis targeting chimera) design and as a ligand for targeted protein degradation. The compound's versatility and demonstrated biological activities suggest it will remain an important focus of pharmaceutical research in the coming years, with potential applications extending beyond its current investigative uses.
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